molecular formula C20H17FN6O2S B2746654 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 863458-61-1

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2746654
CAS No.: 863458-61-1
M. Wt: 424.45
InChI Key: IDMZEOOUFXINDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O2S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel organic molecule that integrates a triazole and pyrimidine framework with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H17FN6OSC_{20}H_{17}FN_{6}OS, with a molecular weight of approximately 408.46 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The compound features a thioether linkage and an acetamide functional group, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities, including:

  • Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation, particularly in prostate cancer cell lines (PC3). It induces apoptosis through both extrinsic and intrinsic pathways by upregulating pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic Bcl-2 .
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The triazole ring is known for its ability to disrupt cellular functions in pathogens .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds that inform the potential efficacy of this compound:

  • Antitumor Efficacy :
    • A study investigated a series of triazolo-pyrimidine derivatives where one analog exhibited an IC50 value of 0.91 μM against PC3 cells, demonstrating significant selectivity over normal cells . This suggests that structural modifications in similar compounds can lead to enhanced antitumor activity.
  • Mechanistic Insights :
    • In vitro assays revealed that certain derivatives induced G1/S phase arrest in cancer cells, indicating their potential as cell cycle modulators. This was corroborated by flow cytometry analyses showing increased populations in the G1 phase upon treatment .
  • Comparative Analysis with Similar Compounds :
    • Table 1 compares the structural features and biological activities of similar compounds:
Compound NameStructural FeaturesBiological Activity
5-Amino-1,2,4-triazoleContains triazole ringAntimicrobial
6-FluoropyrimidineFluorinated pyrimidineAntitumor
Thiazole derivativesThioether linkagesAntimicrobial and anti-inflammatory
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamidesDiverse substituentsVarious biological activities

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2S/c1-29-16-9-5-4-8-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-2-3-7-14(13)21/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMZEOOUFXINDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.